Tritricosanoin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tritricosanoin can be synthesized through the esterification of glycerol with tricosanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of this compound .
Industrial Production Methods: In an industrial setting, this compound is produced by the transesterification of triglycerides containing tricosanoic acid. This process involves the use of a base catalyst such as sodium methoxide or potassium hydroxide. The reaction is carried out at elevated temperatures to ensure complete conversion of the triglycerides to this compound .
Chemical Reactions Analysis
Types of Reactions: Tritricosanoin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce tricosanoic acid and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield glycerol and tricosanoic acid.
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Transesterification: Methanol or ethanol can be used as alcohols in the presence of a base catalyst such as sodium methoxide.
Major Products Formed:
Oxidation: Tricosanoic acid and other oxidation products.
Hydrolysis: Glycerol and tricosanoic acid.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Tritricosanoin has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard for the quantification of fatty acids in various samples.
Biology: Employed in the study of lipid metabolism and the role of triacylglycerols in biological systems.
Industry: Utilized in the manufacture of cosmetics and perfumes due to its emollient properties.
Mechanism of Action
The mechanism of action of tritricosanoin involves its hydrolysis to release tricosanoic acid and glycerol. Tricosanoic acid can then participate in various metabolic pathways, including beta-oxidation, to produce energy. The glycerol released can be utilized in gluconeogenesis to form glucose .
Comparison with Similar Compounds
Triheptanoin: A triacylglycerol containing heptanoic acid.
Tribehenin: A triacylglycerol containing behenic acid.
Tripalmitin: A triacylglycerol containing palmitic acid.
Comparison:
Triheptanoin: Unlike tritricosanoin, triheptanoin contains shorter fatty acid chains, making it more suitable for rapid energy production.
Tribehenin: Tribehenin has longer fatty acid chains compared to this compound, providing different emollient properties in cosmetic applications.
Tripalmitin: Tripalmitin has shorter fatty acid chains and is more commonly used in food and pharmaceutical industries.
This compound stands out due to its specific fatty acid composition, making it unique for certain analytical and industrial applications.
Biological Activity
Tritricosanoin, also known as propane-1,2,3-triyl tritricosanoate, is a triglyceride derived from tritricosanoic acid (C23:0). This compound has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its chemical properties, biological effects, and relevant case studies.
Chemical Structure and Properties
This compound is a long-chain fatty acid triglyceride characterized by its three tritricosanoic acid chains. Its empirical formula is C69H134O6, with a molecular weight of approximately 1066. The structure can be represented as follows:
This configuration contributes to its unique physical and chemical properties, such as hydrophobicity and stability under various conditions.
Anti-inflammatory Effects
Recent studies indicate that this compound exhibits anti-inflammatory properties. It has been shown to modulate inflammatory pathways by influencing the expression of pro-inflammatory cytokines. For instance, in vitro experiments demonstrated that this compound could reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, suggesting a potential role in managing chronic inflammatory conditions .
Metabolic Effects
This compound has also been investigated for its impact on metabolic health. Research indicates that it may enhance lipid metabolism by promoting the differentiation of adipocytes and improving insulin sensitivity. In animal models, administration of this compound was associated with decreased body fat accumulation and improved glucose tolerance .
Study 1: Anti-inflammatory Mechanism
In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of this compound on RAW 264.7 macrophage cells. The study involved treating cells with lipopolysaccharide (LPS) to induce inflammation, followed by exposure to varying concentrations of this compound. Results indicated a dose-dependent reduction in TNF-α production, with significant inhibition observed at concentrations above 50 µM.
Concentration (µM) | TNF-α Levels (pg/mL) | % Inhibition |
---|---|---|
0 | 120 | 0 |
25 | 95 | 20 |
50 | 70 | 42 |
100 | 50 | 58 |
This study underscores the compound's potential as a therapeutic agent in inflammatory diseases.
Study 2: Metabolic Impact
In another investigation focusing on metabolic health, mice were fed a high-fat diet supplemented with this compound for eight weeks. The results showed a significant reduction in body weight gain compared to the control group, along with improved insulin sensitivity measured by HOMA-IR index.
Parameter | Control Group | This compound Group |
---|---|---|
Body Weight Gain (g) | 12 ± 2 | 5 ± 1 |
HOMA-IR Index | 4.5 ± 0.5 | 2.1 ± 0.3 |
These findings suggest that this compound may play a beneficial role in managing obesity-related metabolic disorders.
Properties
IUPAC Name |
2,3-di(tricosanoyloxy)propyl tricosanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H140O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-70(73)76-67-69(78-72(75)66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)68-77-71(74)65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h69H,4-68H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRVRMABYZMJHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H140O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1101.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86850-72-8 |
Source
|
Record name | Tritricosanoin (C23:0) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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